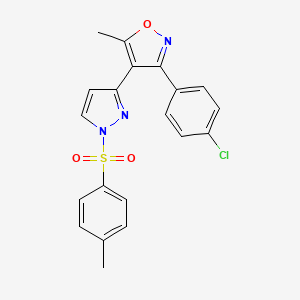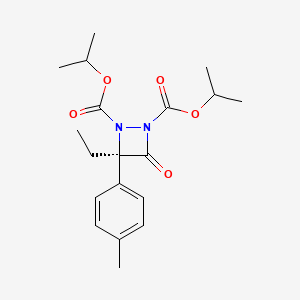![molecular formula C15H13N3OS2 B10763916 N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide](/img/structure/B10763916.png)
N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML199 is a small molecule drug that functions as an inhibitor of the enzyme apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme is a key component of the base excision repair pathway, which is responsible for repairing damaged DNA. ML199 has shown potential as a therapeutic agent in the treatment of neoplasms (cancers) by inhibiting APE1 and thereby interfering with the DNA repair process in cancer cells .
Preparation Methods
The synthesis of ML199 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its inhibitory activity. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the basic molecular framework of ML199 using standard organic synthesis techniques such as condensation reactions and cyclization.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation. These functional groups are crucial for the compound’s activity as an APE1 inhibitor.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and structure of ML199 are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production of ML199 would involve scaling up these synthetic steps while ensuring consistency and purity of the final product. This may require optimization of reaction conditions and the use of automated synthesis equipment .
Chemical Reactions Analysis
ML199 undergoes several types of chemical reactions, including:
Oxidation: ML199 can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert ML199 into reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: ML199 can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Scientific Research Applications
ML199 has a wide range of scientific research applications, including:
Chemistry: ML199 is used as a probe molecule to study the inhibition of APE1 and its role in DNA repair mechanisms.
Biology: In biological research, ML199 is employed to investigate the cellular responses to DNA damage and the role of APE1 in maintaining genomic stability.
Medicine: ML199 has potential therapeutic applications in the treatment of cancers by sensitizing cancer cells to DNA-damaging agents and reducing their ability to repair damaged DNA.
Industry: In the pharmaceutical industry, ML199 serves as a lead compound for the development of new drugs targeting DNA repair pathways
Mechanism of Action
ML199 exerts its effects by inhibiting the enzyme apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is involved in the base excision repair pathway, which repairs damaged DNA by removing apurinic/apyrimidinic sites and facilitating the subsequent repair processes. By inhibiting APE1, ML199 prevents the repair of damaged DNA, leading to the accumulation of DNA lesions and ultimately inducing cell death in cancer cells. This mechanism makes ML199 a promising candidate for cancer therapy .
Comparison with Similar Compounds
ML199 is unique among APE1 inhibitors due to its specific molecular structure and high potency. Similar compounds include:
CRT0044876: Another APE1 inhibitor with a different molecular structure but similar inhibitory activity.
E3330: A small molecule that inhibits APE1 and has shown potential in preclinical studies for cancer therapy.
Methoxyamine: An inhibitor that targets the abasic sites in DNA, indirectly affecting APE1 activity.
Compared to these compounds, ML199 has shown higher specificity and potency in inhibiting APE1, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C15H13N3OS2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C15H13N3OS2/c1-8(19)17-14-13(9-6-16-7-12(9)21-14)15-18-10-4-2-3-5-11(10)20-15/h2-5,16H,6-7H2,1H3,(H,17,19) |
InChI Key |
MODNMLYGANOZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CNC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide](/img/structure/B10763835.png)



![3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10763871.png)

![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)
![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)
![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)
![1-[5-[4-(Methylthio)phenyl]-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B10763924.png)

